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Compound of Interest

Compound Name: 3,4,5-Trifluoroiodobenzene

Cat. No.: B063016

3,4,5-Trifluoroiodobenzene is an aromatic organic compound that has gained significant
traction as a synthetic intermediate.[1][2] Its structure, featuring a benzene ring substituted with
three fluorine atoms and one iodine atom, imparts a unique combination of reactivity and
stability. The highly electronegative fluorine atoms significantly influence the electronic
properties of the aromatic ring, while the carbon-iodine (C-1) bond serves as a highly reactive
site for bond formation, particularly in metal-catalyzed cross-coupling reactions.[1] This
strategic combination makes it an invaluable tool for introducing trifluorophenyl moieties into
target molecules, a common strategy in medicinal chemistry to enhance metabolic stability,
binding affinity, and lipophilicity.

This guide offers an in-depth examination of its core properties, synthesis, and key
applications, providing scientists with the foundational knowledge required for its effective use.

Physicochemical & Structural Properties

The utility of 3,4,5-Trifluoroiodobenzene begins with its fundamental physical and chemical
characteristics. Its molecular weight and structure are the basis for its reactivity and physical
state.
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Property Value Source(s)

Molecular Weight 257.98 g/mol [21[3114]

Molecular Formula CeHzFsl [11[2][3]

CAS Number 170112-66-0 [1]1[3][5]

IUPAC Name 1,2,3-Trifluoro-5-iodobenzene [31[5]
Colorless to pale yellow/peach

Appearance o ) [1][2]16]
liquid or solid

Melting Point 42-47 °C [2]

. . ~176-222 °C

Boiling Point ) [2][6]
(Predicted/Reported)

Density ~2.078 g/cm? (Predicted) [2][6]
Slightly soluble in water,

Solubility soluble in organic solvents like  [2]

chloroform.

The vicinal arrangement of the three fluorine atoms creates a strong dipole moment and

modulates the reactivity of the C-I bond, making it an excellent electrophilic partner in a variety

of chemical transformations.

Synthesis of 3,4,5-Trifluoroiodobenzene

A common and reliable method for preparing 3,4,5-Trifluoroiodobenzene involves a Grignard

reaction starting from the corresponding brominated precursor, 5-Bromo-1,2,3-trifluorobenzene,

followed by iodination.[6] This approach is favored for its high yield and operational simplicity.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3,4,5-Trifluoroiodobenzene.
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Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 3,4,5-
trifluoroiodobenzene from 3,4,5-trifluorobromobenzene.[6]

Materials:

5-Bromo-1,2,3-trifluorobenzene (1.0 eq)

e Magnesium (Mg) turnings (1.0 eq)

« lodine (I2) (catalytic amount for activation, then 1.1 eq for reaction)

e Anhydrous Tetrahydrofuran (THF)

e Concentrated Hydrochloric Acid (HCI)

e Hexane

o Saturated aqueous sodium thiosulfate (Na2S20s3)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

o Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g.,
nitrogen or argon), add magnesium turnings and a catalytic crystal of iodine in anhydrous
THF.

» Slowly add a solution of 5-Bromo-1,2,3-trifluorobenzene in anhydrous THF dropwise. The
reaction mixture should be stirred to maintain the reaction. Gentle heating may be required
for initiation. After the addition is complete, stir the mixture at room temperature for 30
minutes to ensure full formation of the Grignard reagent.[6]

o Expertise & Experience:The catalytic iodine is crucial for activating the surface of the
magnesium. The exothermic nature of Grignard formation requires slow, controlled
addition of the bromide to prevent side reactions.
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 lodination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of iodine
(1.1 eq) in anhydrous THF. After the addition, allow the mixture to warm to room temperature
and stir for 2 hours.[6]

o Trustworthiness:Performing the iodination at 0 °C controls the highly exothermic reaction
between the Grignard reagent and iodine, maximizing yield and minimizing the formation
of biphenyl impurities.

o Workup: Pour the reaction mixture into ice water and neutralize with concentrated HCI until
the solution is acidic. Extract the aqueous layer with hexane.

e Wash the combined organic extracts sequentially with saturated aqueous sodium thiosulfate
(to remove unreacted iodine) and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

« Purification: Purify the resulting crude product by silica gel column chromatography to afford
pure 3,4,5-Trifluoroiodobenzene.[6]

Applications in Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes 3,4,5-Trifluoroiodobenzene an ideal substrate for
palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck
couplings.[2][7] These reactions are cornerstones of modern organic synthesis, enabling the
construction of complex molecular frameworks from simple precursors.

Featured Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl
halide and an organoboron compound.[7] Using 3,4,5-Trifluoroiodobenzene in this reaction
allows for the direct synthesis of 3,4,5-trifluorobiphenyl derivatives, which are prevalent
structures in pharmaceuticals.

Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

3,4,5-Trifluoroiodobenzene (1.0 eq)
Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., PdClz(dppf), 2-5 mol%)
Base (e.g., K2COs or Cs2CO0s, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water 4.1, or DMF)

Procedure:

Reaction Setup: In a reaction vessel, combine 3,4,5-Trifluoroiodobenzene, the arylboronic
acid, the base, and the palladium catalyst.
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o Authoritative Grounding:The choice of a palladium catalyst with appropriate ligands (like
dppf) is critical for stabilizing the catalytic species and facilitating the oxidative addition and
reductive elimination steps, which are fundamental to the reaction mechanism.

e Add the degassed solvent system to the vessel.

o Expertise & Experience:Degassing the solvent (e.g., by bubbling with nitrogen or argon for
15-20 minutes) is essential. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting
the catalytic cycle.

o Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100
°C) and stir until the starting material is consumed, as monitored by an appropriate technique
(e.g., TLC or LC-MS).

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous Na2SQOa4, and concentrate.

» Purify the crude residue via column chromatography to obtain the desired biaryl product.

Safety and Handling

3,4,5-Trifluoroiodobenzene is an irritant and should be handled with appropriate personal
protective equipment (PPE).[3]

e Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335).[3]

o Precautionary Measures: Handle in a well-ventilated area or fume hood.[2] Wear protective
gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and
eyes.[2][8]

» Storage: Store in a tightly closed container in a cool, dry place, protected from light.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling
this chemical.
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Conclusion

3,4,5-Trifluoroiodobenzene is a powerful and versatile reagent in modern organic synthesis.
Its defined physicochemical properties, particularly its molecular weight of 257.98 g/mol ,
combined with the strategic placement of its fluoro and iodo substituents, make it an ideal
precursor for constructing complex, fluorinated molecules. A thorough understanding of its
synthesis, reactivity in cross-coupling reactions, and proper handling procedures, as detailed in
this guide, empowers researchers to effectively utilize this compound in the fields of drug
discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction to a Versatile Fluorinated Building Block].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063016#3-4-5-trifluoroiodobenzene-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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